molecular formula C9H8FLiO2S B2872625 Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate CAS No. 2173996-78-4

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate

Cat. No.: B2872625
CAS No.: 2173996-78-4
M. Wt: 206.16
InChI Key: VRWOQKGCTIIVAX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C9H8FLiO2S and a molecular weight of 206.16 This compound is part of the organosulfur family and contains a lithium ion paired with a 4-cyclopropyl-2-fluorobenzenesulfinate anion

Preparation Methods

The synthesis of Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate typically involves the reaction of 4-cyclopropyl-2-fluorobenzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The compound can participate in substitution reactions where the fluorine or cyclopropyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic addition and substitution, which allows the compound to modify other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Lithium(1+) ion 4-cyclopropyl-2-fluorobenzene-1-sulfinate can be compared with other similar compounds such as:

    Lithium;4-cyclopropylbenzenesulfinate: Lacks the fluorine atom, which may affect its reactivity and applications.

    Lithium;4-fluorobenzenesulfinate: Lacks the cyclopropyl group, which may influence its chemical properties.

    Lithium;benzenesulfinate: Lacks both the fluorine and cyclopropyl groups, making it less specialized for certain reactions. The presence of both the fluorine and cyclopropyl groups in this compound makes it unique and potentially more versatile in various chemical reactions.

Properties

IUPAC Name

lithium;4-cyclopropyl-2-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S.Li/c10-8-5-7(6-1-2-6)3-4-9(8)13(11)12;/h3-6H,1-2H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOQKGCTIIVAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=CC(=C(C=C2)S(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FLiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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